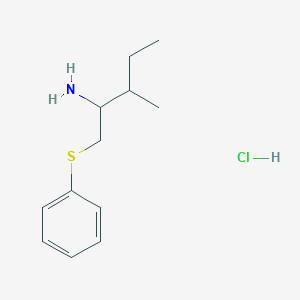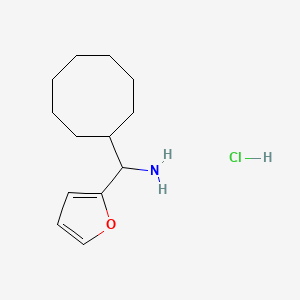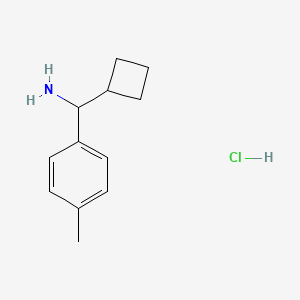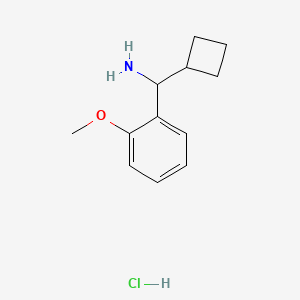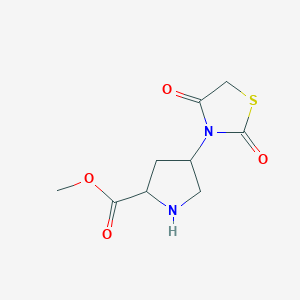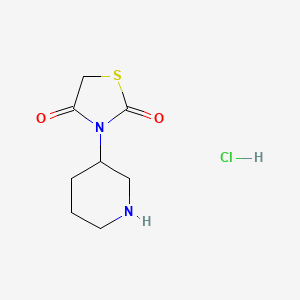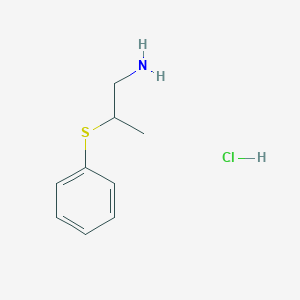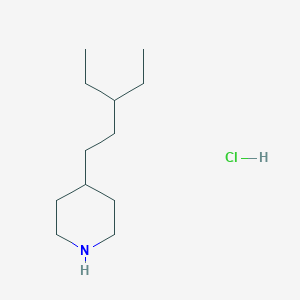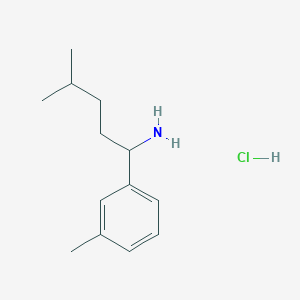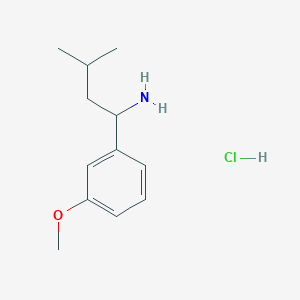
3-Chloro-4-cyanobenzoyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-cyanobenzoyl chlorides, which are versatile and highly reactive synthetic intermediates, can be achieved through the reaction of compounds with a chlorinating agent . A process for the preparation of 4-cyanobenzoyl chlorides has been described in a patent . The functional groups offer various strategic options for orthogonal synthesis concepts taking advantage of the differentiated reactivity of the nitrile and the carboxylic acid chloride group towards a large number of reactants/reagents .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-cyanobenzoyl chloride is C8H3ClNO . The average mass is 165.577 Da and the monoisotopic mass is 164.998138 Da .
Chemical Reactions Analysis
4-Cyanobenzoyl chloride participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .
Aplicaciones Científicas De Investigación
Organocatalytic Tandem Reactions
3-Chloro-4-cyanobenzoyl chloride is used as a reactant for organocatalytic tandem three-component reactions of aldehyde, alkyl vinyl ketone, and amide . This process is crucial in the synthesis of complex organic compounds.
Synthesis of Angiotensin II AT2 Receptor Agonists
This compound is employed as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists . These agonists have reduced CYP 450 inhibition, making them safer for use in medical applications.
Allosteric Glucokinase Activators
3-Chloro-4-cyanobenzoyl chloride is used in the synthesis of allosteric glucokinase activators . These activators play a significant role in the regulation of glucose metabolism, and thus, are important in the treatment of diabetes.
Antiproliferative Hydantoin Derivatives
This compound is used in the synthesis of hydantoin derivatives with antiproliferative activity . These derivatives can inhibit the growth of certain cells and are often used in cancer research.
Thiohydantoins and P2X7 Receptor Antagonists
3-Chloro-4-cyanobenzoyl chloride is also used in the synthesis of thiohydantoins and P2X7 receptor antagonists . These compounds have potential therapeutic applications in treating neurological disorders.
Synthesis of Liquid Crystalline Heteroaromatic Compounds
This compound has been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings . These compounds have applications in the field of material science, particularly in the development of liquid crystal displays.
Synthesis of Substituted Benzoate Esters
3-Chloro-4-cyanobenzoyl chloride has been used in the synthesis of substituted benzoate esters . These esters are often studied for their excited-state behavior, which has implications in the field of photochemistry.
Benzylamine Acylation
This compound participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and a catalyst . This reaction is used in the preparation of various bioactive compounds.
Safety and Hazards
3-Chloro-4-cyanobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should only be used outdoors or in a well-ventilated area .
Direcciones Futuras
4-Cyanobenzoyl chloride has been used in the synthesis of new liquid crystalline heteroaromatic compounds containing the five-membered isoxazole, tetrazole, and 1,2,4-oxadiazole rings . It has also been used in the synthesis of substituted benzoate esters and to study their excited-state behavior . These applications suggest potential future directions for the use of 3-Chloro-4-cyanobenzoyl chloride in similar chemical syntheses and studies.
Mecanismo De Acción
Target of Action
Similar compounds such as cyanobenzoic acids are known to participate in various chemical reactions, suggesting that 3-chloro-4-cyanobenzoyl chloride may interact with a range of molecular targets .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . The chlorine atom in the molecule can be replaced by other groups in a reaction, leading to the formation of new compounds .
Propiedades
IUPAC Name |
3-chloro-4-cyanobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-3-5(8(10)12)1-2-6(7)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACXSOGYNXRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



